(4-Chloro-2-methylpyrimidin-5-yl)boronic acid
Description
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is a heterocyclic boronic acid featuring a pyrimidine ring substituted with chlorine at the 4-position and a methyl group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes and receptors. The chlorine atom acts as an electron-withdrawing group, lowering the pKa of the boronic acid and enhancing its reactivity under physiological conditions. The methyl group introduces steric bulk, which may influence binding specificity to biological targets .
Properties
Molecular Formula |
C5H6BClN2O2 |
|---|---|
Molecular Weight |
172.38 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2,10-11H,1H3 |
InChI Key |
YETREQHXFXKEJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid typically involves the Miyaura borylation reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a diboron reagent . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds under mild conditions and is highly efficient, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it a preferred method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) or potassium phosphate (K3PO4).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and as a protease inhibitor.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial in the formation of biaryl compounds and other complex organic molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
*Estimates based on substituent effects from .
- EWG : Electron-withdrawing group; EDG : Electron-donating group.
Key Observations :
- The pyrimidine core in (4-Chloro-2-methylpyrimidin-5-yl)boronic acid provides two nitrogen atoms, enhancing hydrogen-bonding interactions compared to pyridine or benzene analogs .
- Chlorine’s electron-withdrawing effect reduces pKa, increasing boronic acid reactivity toward diols or serine proteases under physiological conditions .
- Bulkier substituents (e.g., cyclopropyl in ) may limit access to certain enzyme active sites but improve selectivity.
Key Observations :
- Protease Inhibition : Boronic acids with lower pKa (e.g., due to Cl substituents) are more reactive toward serine residues in proteases . The pyrimidine core may offer additional hydrogen-bonding interactions compared to phenyl-based inhibitors.
- HDAC Inhibition : Substituent positioning (e.g., methoxyethyl groups in ) enhances HDAC binding, suggesting that the methyl group in (4-Chloro-2-methylpyrimidin-5-yl)boronic acid could be optimized for similar targets.
Biological Activity
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its pyrimidine ring structure and boronic acid functional group, which may facilitate interactions with various biological targets.
- Molecular Formula : C7H8BClN2O2
- Molecular Weight : 172.38 g/mol
- Structure : The compound contains a chlorinated pyrimidine ring, which is essential for its biological interactions.
Enzyme Inhibition
Boronic acids, including (4-Chloro-2-methylpyrimidin-5-yl)boronic acid, are known to exhibit enzyme inhibition properties. They can act as reversible inhibitors of serine proteases and may interact with enzymes involved in cancer progression and other diseases. The presence of the pyrimidine moiety suggests potential interactions with biological targets such as kinases and proteases .
Anticancer Activity
Recent studies have shown that boronic acid derivatives possess significant anticancer properties. For instance, compounds similar to (4-Chloro-2-methylpyrimidin-5-yl)boronic acid have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. In particular, derivatives have been reported to reduce cell viability in prostate cancer cells significantly while maintaining higher viability in healthy cells .
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| B5 | PC-3 | 5 | 33 |
| B7 | PC-3 | 5 | 44 |
| Control | L929 | - | 95 |
Antimicrobial Properties
The antimicrobial activity of boronic acids has also been explored. Studies indicate that certain derivatives exhibit growth inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones for these microorganisms ranged from 7 to 13 mm, suggesting moderate antimicrobial efficacy .
Case Studies
- Anticancer Screening : A study evaluated the anticancer effects of boronic acid derivatives on human prostate cancer cell lines (PC-3). The results indicated a significant decrease in cell viability at higher concentrations, highlighting the potential of these compounds in cancer therapy .
- Enzyme Interaction Studies : Molecular docking studies have suggested that boronic acids can serve as bioisosteres for carboxylic acids, enabling them to interact effectively with enzyme active sites. This interaction is crucial for developing new inhibitors targeting specific pathways in cancer and other diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
